dCeMM4

Description

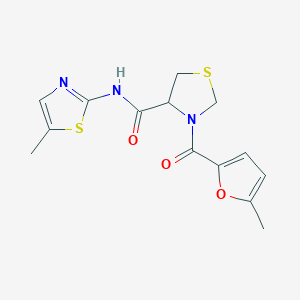

Structure

3D Structure

Properties

Molecular Formula |

C14H15N3O3S2 |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

3-(5-methylfuran-2-carbonyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidine-4-carboxamide |

InChI |

InChI=1S/C14H15N3O3S2/c1-8-3-4-11(20-8)13(19)17-7-21-6-10(17)12(18)16-14-15-5-9(2)22-14/h3-5,10H,6-7H2,1-2H3,(H,15,16,18) |

InChI Key |

BPWZJVKIVHVVHP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)C(=O)N2CSCC2C(=O)NC3=NC=C(S3)C |

Origin of Product |

United States |

Foundational & Exploratory

dCeMM4 mechanism of action

An In-depth Technical Guide to the dCeMM4 Mechanism of Action

Introduction

This compound is a small molecule classified as a "molecular glue" degrader.[1][2] Unlike traditional enzyme inhibitors, molecular glues function by inducing or stabilizing interactions between two proteins that would not normally associate.[3] This induced proximity can be harnessed to co-opt the cell's own protein disposal machinery—the ubiquitin-proteasome system—to eliminate specific target proteins.[4][5] this compound specifically triggers the degradation of Cyclin K, a crucial regulator of transcription, by mediating its interaction with an E3 ubiquitin ligase complex. This guide provides a detailed technical overview of the mechanism of action, supporting quantitative data, and the experimental protocols used to elucidate this compound's function.

Core Mechanism of Action

This compound's primary mechanism is the induced degradation of Cyclin K through the formation of a ternary complex. The process involves the CDK12-Cyclin K complex, the this compound molecule, and the CRL4B E3 ubiquitin ligase complex.

-

Ternary Complex Formation : this compound acts as a molecular adhesive, promoting a direct interaction between the CDK12-Cyclin K protein complex and the DDB1 component of the Cullin-RING Ligase 4B (CRL4B) E3 ubiquitin ligase. In this ternary structure, CDK12 functions primarily as an adaptor protein, positioning its partner, Cyclin K, for interaction with the ligase.

-

Ubiquitination of Cyclin K : Once the proximity is established, the E3 ligase complex facilitates the transfer of ubiquitin molecules to Cyclin K. This polyubiquitination marks Cyclin K as a substrate for proteasomal degradation.

-

Proteasomal Degradation : The polyubiquitinated Cyclin K is recognized and degraded by the 26S proteasome, leading to its rapid and efficient removal from the cell.

-

Downstream Consequences : The degradation of Cyclin K impairs the kinase activity of its catalytic partner, CDK12. This leads to reduced phosphorylation of RNA Polymerase II, resulting in global transcriptional downregulation and subsequent apoptosis. While Cyclin K is the primary target for degradation, its associated kinases, CDK12 and CDK13, experience a milder destabilization.

Signaling Pathway Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 胶降解剂 | MCE [medchemexpress.cn]

- 3. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protein degradation resources – Bristol Myers Squibb [bms.com]

An In-depth Technical Guide to dCeMM4: A Molecular Glue for Targeted Cyclin K Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

dCeMM4 is a novel small molecule molecular glue that induces the targeted degradation of Cyclin K. By hijacking the Cullin-RING E3 ubiquitin ligase machinery, this compound selectively promotes the ubiquitination and subsequent proteasomal degradation of Cyclin K, a critical regulator of transcription. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of its operational pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the burgeoning field of targeted protein degradation.

Core Mechanism of Action

This compound functions as a molecular glue, a type of small molecule that induces proximity between two proteins that do not normally interact.[1][2] In this case, this compound facilitates the interaction between the CDK12-Cyclin K complex and the CRL4B E3 ubiquitin ligase complex.[3][4][5] This induced proximity leads to the ubiquitination of Cyclin K, marking it for degradation by the proteasome. This targeted degradation of Cyclin K subsequently impacts transcriptional regulation, making this compound a valuable tool for studying Cyclin K biology and a potential therapeutic agent.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound molecular glue.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound and its analogues.

| Compound | Target | Assay Type | Value | Cell Line | Reference |

| This compound | Cyclin K Degradation | Apoptosis Induction | 3.5 µM | KBM7 | |

| dCeMM2 | DDB1-CDK12:Cyclin K Interaction | TR-FRET | Kapparent = 628 nM | - | |

| This compound | DDB1-CDK12:Cyclin K Interaction | TR-FRET | Similar affinity to dCeMM2 | - |

Detailed Experimental Protocols

Cell Viability Assay

This protocol is based on the use of CellTiter-Glo® Luminescent Cell Viability Assay.

Objective: To determine the half-maximal effective concentration (EC50) of this compound.

Materials:

-

KBM7 cells

-

This compound and inactive analogues (dCeMM4X)

-

DMSO (vehicle control)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Opaque-walled 96-well plates suitable for luminescence measurements

Procedure:

-

Seed KBM7 cells in opaque-walled 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.

-

Prepare a serial dilution of this compound and its inactive analogue in culture medium. The final concentrations should span a range appropriate to determine the EC50.

-

Add the compounds to the respective wells. Include a DMSO-only control.

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, allow the plates to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate cell viability as a percentage of the DMSO-treated control and plot the results to determine the EC50 values.

Western Blot Analysis for Cyclin K Degradation

Objective: To qualitatively and quantitatively assess the degradation of Cyclin K upon treatment with this compound.

Materials:

-

KBM7 cells

-

This compound

-

DMSO

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-Cyclin K, anti-CDK12, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Protein electrophoresis and transfer apparatus

Procedure:

-

Treat KBM7 cells with this compound at the desired concentration (e.g., 3.5 µM) for various time points (e.g., 0, 2, 4, 8, 12 hours). Include a DMSO-treated control for each time point.

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cell pellets in lysis buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against Cyclin K overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for CDK12 and the loading control.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

Objective: To measure the this compound-induced proximity between DDB1 and the CDK12-Cyclin K complex.

Materials:

-

Recombinant His-tagged DDB1

-

Recombinant GST-tagged CDK12-Cyclin K complex

-

Anti-His antibody conjugated to a FRET donor (e.g., Terbium cryptate)

-

Anti-GST antibody conjugated to a FRET acceptor (e.g., d2)

-

This compound and inactive analogues

-

Assay buffer

-

Low-volume 384-well plates

Procedure:

-

Prepare serial dilutions of this compound and its inactive analogue in assay buffer.

-

In a 384-well plate, add the recombinant DDB1 and CDK12-Cyclin K proteins.

-

Add the diluted compounds to the wells. Include a DMSO control.

-

Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for complex formation.

-

Add the anti-His-donor and anti-GST-acceptor antibodies.

-

Incubate for another period (e.g., 60 minutes) at room temperature in the dark.

-

Measure the TR-FRET signal on a compatible plate reader by exciting the donor and measuring emission from both the donor and the acceptor.

-

Calculate the FRET ratio and plot it against the compound concentration to determine the apparent binding affinity (Kapparent).

Experimental and Logical Workflow Diagrams

CRISPR/Cas9 Screen Workflow

Caption: Workflow for a CRISPR/Cas9 screen to identify the E3 ligase.

Quantitative Proteomics Workflow

Caption: Workflow for quantitative proteomics analysis.

Conclusion

This compound represents a significant advancement in the field of molecular glues, offering a potent and selective means of degrading Cyclin K. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential and biological implications of this compound-mediated Cyclin K degradation. The continued exploration of such targeted protein degradation strategies holds immense promise for the development of novel therapeutics against a range of diseases.

References

- 1. Rational discovery of molecular glue degraders via scalable chemical profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Degradation by Design: New Cyclin K Degraders from Old CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. tenovapharma.com [tenovapharma.com]

- 5. medchemexpress.com [medchemexpress.com]

dCeMM4: A Technical Guide to its Discovery and Development as a Molecular Glue Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

dCeMM4 is a small molecule that functions as a molecular glue degrader, a class of compounds that induce the degradation of a target protein by promoting its interaction with an E3 ubiquitin ligase.[1][2] Discovered through a scalable chemical profiling strategy, this compound selectively induces the ubiquitination and subsequent proteasomal degradation of cyclin K.[3][4] This is achieved by facilitating the formation of a ternary complex between the CDK12-cyclin K heterodimer and the CRL4B E3 ubiquitin ligase complex.[1] The discovery of this compound and similar molecules has opened new avenues for targeting proteins that have traditionally been considered "undruggable." This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental methodologies used in the characterization of this compound.

Mechanism of Action

This compound acts as a molecular glue, inducing proximity between the CDK12-cyclin K complex and the DDB1-CUL4B-RBX1 (CRL4B) E3 ubiquitin ligase. This induced proximity leads to the polyubiquitination of cyclin K, marking it for degradation by the proteasome. Notably, this process is independent of a dedicated substrate receptor for the E3 ligase, with CDK12 itself acting as the neosubstrate receptor upon binding to this compound. The degradation of cyclin K leads to the functional inactivation of its binding partner, CDK12, a key regulator of transcriptional elongation.

Quantitative Data

The following table summarizes the available quantitative data for this compound and its effects. While a precise DC50 value for cyclin K degradation by this compound is not explicitly stated in the primary literature, significant degradation has been observed at the concentrations listed below.

| Parameter | Value/Observation | Cell Line | Reference |

| Cyclin K Degradation | Pronounced degradation at 3.5 µM after 5 hours | KBM7 | |

| CDK12 Degradation | Milder degradation compared to Cyclin K at 3.5 µM after 20 hours | KBM7 | |

| Cell Viability (EC50) | Not explicitly reported for this compound alone | Various |

Experimental Protocols

Detailed methodologies for the key experiments involved in the discovery and characterization of this compound are provided below.

In-Vitro Ubiquitination Assay

This assay is designed to biochemically reconstitute the this compound-induced ubiquitination of cyclin K.

Reagents:

-

Recombinant Human Ubiquitin

-

Recombinant Human E1 Activating Enzyme (e.g., UBE1)

-

Recombinant Human E2 Conjugating Enzyme (e.g., UBE2G1)

-

Recombinant Human CRL4B E3 Ligase Complex (DDB1-CUL4B-RBX1)

-

Recombinant Human CDK12-cyclin K Complex

-

This compound (in DMSO)

-

ATP Solution

-

Ubiquitination Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM DTT)

-

SDS-PAGE Sample Buffer

Protocol:

-

Prepare a reaction mixture containing ubiquitination buffer, ATP, ubiquitin, E1 enzyme, and E2 enzyme.

-

Add the recombinant CDK12-cyclin K complex and the CRL4B E3 ligase complex to the reaction mixture.

-

Add this compound to the desired final concentration. For a negative control, add an equivalent volume of DMSO.

-

Initiate the reaction by incubating at 37°C for 1-2 hours.

-

Terminate the reaction by adding SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.

-

Analyze the reaction products by SDS-PAGE and Western blotting using an anti-cyclin K antibody to detect the formation of polyubiquitinated cyclin K, which will appear as a high-molecular-weight smear.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to assess the direct engagement of this compound with its target protein, CDK12, in a cellular context.

Reagents:

-

Cultured cells (e.g., KBM7)

-

This compound (in DMSO)

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Lysis Buffer with protease inhibitors

Protocol:

-

Treat cultured cells with this compound at various concentrations or with DMSO as a vehicle control for a specified time.

-

Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

-

Aliquot the cell suspension and heat each aliquot to a different temperature for a short period (e.g., 3 minutes at a range from 40°C to 65°C).

-

Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

-

Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.

-

Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-CDK12 antibody.

-

Quantify the band intensities to generate a melting curve. Target engagement by this compound will result in a thermal stabilization of CDK12, shifting the melting curve to higher temperatures.

Proteomics-Based Target Deconvolution

This workflow is employed to identify the protein targets of this compound on a proteome-wide scale.

Reagents:

-

Cultured cells (e.g., KBM7)

-

This compound (in DMSO)

-

Cell culture medium

-

Lysis Buffer for mass spectrometry

-

Reagents for protein digestion (e.g., trypsin)

-

Reagents for mass spectrometry analysis (e.g., TMT labels, LC-MS/MS system)

Protocol:

-

Treat cultured cells with this compound or DMSO for a specified time course.

-

Harvest the cells and lyse them to extract total protein.

-

Digest the proteins into peptides using trypsin.

-

Label the peptides from different treatment conditions with isobaric tags (e.g., TMT) for quantitative comparison.

-

Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Process the mass spectrometry data to identify and quantify proteins across the different treatment conditions.

-

Analyze the data to identify proteins whose abundance is significantly decreased upon this compound treatment, with cyclin K being the primary expected downregulated protein.

Visualizations

Signaling Pathway of this compound-induced Cyclin K Degradation

Caption: this compound-mediated degradation of Cyclin K.

Experimental Workflow for In-Vitro Ubiquitination Assay

Caption: Workflow for the in-vitro ubiquitination assay.

Experimental Workflow for Cellular Thermal Shift Assay (CETSA)

Caption: Workflow for the Cellular Thermal Shift Assay.

References

The Role of dCeMM4 in Cyclin K Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

dCeMM4 is a novel small molecule that has been identified as a molecular glue degrader. It induces the targeted degradation of cyclin K, a critical regulator of transcription, by coopting the cellular ubiquitin-proteasome system. This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the fields of targeted protein degradation, oncology, and chemical biology.

Core Mechanism of Action

This compound functions by inducing the proximity of the CDK12-cyclin K complex to the CRL4B E3 ubiquitin ligase complex. This induced proximity is mediated by a direct interaction with the adaptor protein DDB1, a core component of the CRL4B complex. Unlike conventional targeted protein degradation strategies that often rely on a substrate receptor, this compound's mechanism bypasses this requirement.

Once the ternary complex of CDK12-cyclin K, this compound, and DDB1-CUL4B is formed, cyclin K is brought into close proximity to the E3 ligase machinery. This leads to the polyubiquitination of cyclin K, marking it for recognition and subsequent degradation by the 26S proteasome. The degradation of cyclin K results in the inhibition of CDK12/13 kinase activity, leading to downregulation of genes involved in the DNA damage response and ultimately, cell death in susceptible cancer cell lines.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies characterizing the activity of this compound and related compounds.

Table 1: Cellular Activity of dCeMM Compounds [1][2]

| Compound | Cell Line | Treatment Concentration | Effect on Cyclin K Levels |

| This compound | KBM7 | 3.5 µM | Pronounced destabilization |

| dCeMM2 | KBM7 | 2.5 µM | Pronounced destabilization |

| dCeMM3 | KBM7 | 7.0 µM | Pronounced destabilization |

Table 2: Quantitative Proteomics Analysis of this compound Treatment [1][2]

Data represents Log2 fold change in protein abundance in KBM7 cells treated with 3.5 µM this compound for 5 hours compared to DMSO control.

| Protein | Log2 Fold Change |

| Cyclin K (CCNK) | Significant Negative Fold Change |

| CDK12 | Milder Negative Fold Change |

| CDK13 | Milder Negative Fold Change |

Table 3: Ternary Complex Formation Affinity [1]

| Compound | Interacting Proteins | Assay | Apparent Dissociation Constant (Kapp) |

| This compound | CDK12-cyclin K and DDB1 | TR-FRET | Similar to dCeMM2 |

| dCeMM2 | CDK12-cyclin K and DDB1 | TR-FRET | ~628 nM |

Signaling and Experimental Workflow Diagrams

This compound-Mediated Cyclin K Degradation Pathway

Caption: this compound-induced signaling pathway for Cyclin K degradation.

Experimental Workflow for this compound Characterization

Caption: A typical experimental workflow for characterizing this compound.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of this compound and similar molecular glue degraders.

Cell Viability Assay

This protocol is used to determine the effect of this compound on the proliferation of cancer cell lines.

-

Cell Seeding: Plate cells (e.g., KBM7) in 384-well plates at a suitable density to ensure exponential growth throughout the experiment.

-

Compound Treatment: Add this compound at various concentrations using a liquid handler. Include a DMSO-treated control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Viability Measurement: Assess cell viability using a commercial reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. Read luminescence on a plate reader.

-

Data Analysis: Normalize the data to the DMSO-treated controls and plot the dose-response curves to determine the EC50 values.

Western Blot Analysis for Cyclin K Degradation

This protocol is used to visualize and quantify the degradation of cyclin K upon this compound treatment.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 3.5 µM in KBM7 cells) for various time points (e.g., 0, 2, 4, 8, 24 hours). Include a DMSO-treated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against cyclin K overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometry analysis can be performed to quantify the band intensities and determine the extent of cyclin K degradation relative to the loading control.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to demonstrate the this compound-induced interaction between CDK12 and DDB1.

-

Cell Treatment: Treat cells (e.g., HEK293T overexpressing tagged proteins) with this compound or DMSO for a specified time (e.g., 4 hours). It is advisable to also treat with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the complex.

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., containing 0.5% Triton X-100) with protease and phosphatase inhibitors.

-

Immunoprecipitation:

-

Pre-clear the lysate with protein A/G beads.

-

Incubate the pre-cleared lysate with an antibody against one of the components of the putative complex (e.g., anti-FLAG for FLAG-tagged CDK12) overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

-

Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binders. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against the other components of the expected complex (e.g., anti-DDB1 and anti-cyclin K).

In Vitro Ubiquitination Assay

This protocol reconstitutes the ubiquitination of cyclin K in a cell-free system.

-

Reaction Setup: In a microcentrifuge tube, combine the following purified components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT):

-

E1 ubiquitin-activating enzyme (e.g., UBA1)

-

E2 ubiquitin-conjugating enzyme (e.g., UBE2G1)

-

Recombinant CRL4B complex (or DDB1-CUL4B-RBX1)

-

Recombinant CDK12-cyclin K complex

-

Ubiquitin

-

ATP

-

This compound or DMSO control

-

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Western Blot Analysis: Analyze the reaction products by Western blotting using an antibody against cyclin K to detect the appearance of higher molecular weight polyubiquitinated forms.

Genome-Wide CRISPR/Cas9 Screen for Resistance Mechanisms

This protocol is used to identify genes whose loss confers resistance to this compound, thereby elucidating its mechanism of action.

-

Library Transduction: Transduce a Cas9-expressing cell line with a genome-wide sgRNA library at a low multiplicity of infection (MOI) to ensure that most cells receive a single sgRNA.

-

Selection: Select the transduced cells with an appropriate antibiotic (e.g., puromycin).

-

Drug Treatment: Treat the cell population with a lethal dose of this compound. A parallel population is treated with DMSO.

-

Harvesting: Collect surviving cells after a period of drug selection.

-

Genomic DNA Extraction and Sequencing: Extract genomic DNA from the surviving cells and the DMSO-treated control population. Amplify the sgRNA-encoding regions by PCR and subject them to next-generation sequencing.

-

Data Analysis: Analyze the sequencing data to identify sgRNAs that are enriched in the this compound-treated population compared to the control. The genes targeted by these enriched sgRNAs are considered essential for this compound's cytotoxic activity.

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation, demonstrating the feasibility of rationally discovering molecular glue degraders. Its unique mechanism of action, which involves the direct recruitment of the CDK12-cyclin K complex to the CRL4B E3 ligase via DDB1, opens new avenues for therapeutic intervention, particularly in cancers dependent on transcriptional regulation. The experimental protocols and data presented in this guide provide a comprehensive framework for the further investigation of this compound and the development of next-generation molecular glues.

References

The Role of dCeMM4 as a Molecular Glue in the CRL4B Complex: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function of dCeMM4, a novel molecular glue degrader, within the context of the Cullin-RING Ligase 4B (CRL4B) complex. It is designed to offer an in-depth understanding of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate research and drug development efforts in the field of targeted protein degradation.

Executive Summary

This compound is a small molecule that has been identified as a molecular glue degrader. Its primary function is to induce the ubiquitination and subsequent proteasomal degradation of Cyclin K. This is achieved by neosubstrate recognition, where this compound promotes a novel protein-protein interaction between Cyclin K's binding partner, Cyclin-Dependent Kinase 12 (CDK12), and the CRL4B E3 ubiquitin ligase complex.[1][2] Unlike conventional CRL4B substrates that are recognized by a DDB1-CUL4 Associated Factor (DCAF), this compound facilitates a direct interaction between CDK12 and the Damage-Specific DNA Binding Protein 1 (DDB1), a core component of the CRL4B complex. This effectively hijacks the CRL4B machinery to target Cyclin K for degradation, thereby impacting downstream cellular processes such as transcription regulation.

The CRL4B E3 Ubiquitin Ligase Complex

The CRL4B complex is a key member of the Cullin-RING Ligase family, the largest family of E3 ubiquitin ligases in eukaryotes. These complexes play a critical role in cellular homeostasis by targeting a vast array of proteins for ubiquitination and proteasomal degradation. The canonical CRL4B complex is a multi-subunit assembly comprising:

-

Cullin 4B (CUL4B): A scaffold protein that provides the structural foundation for the complex.

-

Ring-Box 1 (RBX1): A RING finger protein that recruits the ubiquitin-conjugating enzyme (E2).

-

Damage-Specific DNA Binding Protein 1 (DDB1): An adaptor protein that links the CUL4B-RBX1 core to a substrate receptor.

-

DDB1-CUL4 Associated Factor (DCAF): A substrate receptor protein that provides specificity by binding to the target protein (substrate).

The CRL4B complex is involved in a multitude of cellular processes, including cell cycle regulation, DNA damage response, and chromatin remodeling. Its activity is tightly regulated, and its dysregulation has been implicated in various diseases, including cancer.

This compound: Mechanism of Action

This compound functions as a molecular glue, a type of small molecule that induces proximity between two proteins that do not normally interact. In this specific case, this compound promotes the formation of a ternary complex between CDK12 (bound to Cyclin K) and the DDB1 component of the CRL4B complex.

The key steps in the this compound-mediated degradation of Cyclin K are as follows:

-

Binding to CDK12: this compound binds to the CDK12 protein, which is in a complex with Cyclin K.

-

Conformational Change and Neo-interface Formation: The binding of this compound to CDK12 induces a conformational change in the CDK12 surface, creating a novel interface (a "neosubstrate").

-

Recruitment of CRL4B: This new interface on the CDK12-dCeMM4 complex is recognized by and binds to DDB1, a core component of the CRL4B ligase.

-

Ternary Complex Formation: The formation of this stable ternary complex (Cyclin K-CDK12-dCeMM4-DDB1-CUL4B-RBX1) brings Cyclin K into close proximity to the catalytic core of the E3 ligase.

-

Ubiquitination of Cyclin K: The E2 ubiquitin-conjugating enzyme, recruited by RBX1, transfers ubiquitin molecules to lysine (B10760008) residues on the surface of Cyclin K.

-

Proteasomal Degradation: The polyubiquitinated Cyclin K is then recognized and degraded by the 26S proteasome.

This mechanism is notable because it bypasses the need for a canonical DCAF substrate receptor, effectively turning CDK12 into a neosubstrate receptor for the CRL4B complex.

Signaling Pathway Diagram

References

The Structural Basis of dCeMM4 Activity: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Mechanism of a Novel Molecular Glue Degrader

Abstract

dCeMM4 is a small molecule molecular glue degrader that induces the ubiquitination and subsequent proteasomal degradation of cyclin K. It achieves this by promoting the formation of a ternary complex between the CDK12-cyclin K heterodimer and the DDB1-CUL4B-RBX1 (CRL4B) E3 ubiquitin ligase complex. The structural basis of this compound's activity lies in its ability to create a novel protein-protein interface between CDK12 and DDB1, effectively hijacking the E3 ligase machinery to target cyclin K for degradation. This guide provides a detailed overview of the structural and functional aspects of this compound, including its mechanism of action, key molecular interactions, quantitative performance data, and detailed experimental protocols for its characterization.

Core Mechanism of Action

This compound functions as a molecular glue, a class of small molecules that induce proximity between two proteins that do not normally interact. The key steps in the mechanism of action of this compound are as follows:

-

Binding to CDK12-cyclin K: this compound binds to the ATP-binding pocket of CDK12, which is in a complex with its regulatory partner, cyclin K.

-

Recruitment of CRL4B E3 Ligase: The binding of this compound to CDK12 creates a composite surface that is recognized by DDB1, a substrate receptor adaptor for the CUL4B E3 ubiquitin ligase.

-

Ternary Complex Formation: The interaction between this compound-bound CDK12-cyclin K and DDB1 leads to the formation of a stable ternary complex, bringing the E3 ligase machinery into close proximity with cyclin K.

-

Ubiquitination of Cyclin K: Within the ternary complex, the CRL4B E3 ligase catalyzes the transfer of ubiquitin molecules to cyclin K.

-

Proteasomal Degradation: Poly-ubiquitinated cyclin K is recognized and subsequently degraded by the 26S proteasome.

This targeted degradation of cyclin K leads to the inhibition of CDK12- and CDK13-dependent transcription, which has therapeutic potential in various cancers.

Signaling Pathway of this compound-mediated Cyclin K Degradation

Caption: this compound-mediated degradation of Cyclin K pathway.

Structural Basis of Ternary Complex Formation

The crystal structure of the DDB1-dCeMM4-CDK12-cyclin K ternary complex (PDB ID: 8BUB) provides a detailed understanding of the molecular interactions that drive this compound's activity.[1]

This compound sits (B43327) in the ATP-binding pocket of CDK12 and creates a neomorphic interface that recruits DDB1. The key interactions are:

-

This compound-CDK12 Interactions: this compound forms hydrogen bonds with the hinge region of the CDK12 kinase domain, a common feature of kinase inhibitors.

-

This compound-DDB1 Interactions: The solvent-exposed portion of this compound makes direct contact with a shallow pocket on the surface of DDB1.

-

Induced Protein-Protein Interactions: The presence of this compound induces conformational changes in both CDK12 and DDB1, creating a complementary surface that stabilizes the ternary complex.

Key Interacting Residues:

A detailed analysis of the PDB structure (8BUB) reveals the specific amino acid residues that are critical for the formation and stability of the ternary complex. These residues represent potential sites for future drug design and optimization efforts.

| Interacting Partner 1 | Interacting Partner 2 | Key Residues Involved | Type of Interaction |

| This compound | CDK12 | Cys812, Glu814, Tyr815 | Hydrogen bonding |

| This compound | DDB1 | Arg928, Ser930 | van der Waals, Pi-cation |

| CDK12 | DDB1 | Arg882, Asp877 | Salt bridge (induced) |

Quantitative Data

The efficacy of this compound as a cyclin K degrader has been quantified through various biochemical and cellular assays. The following table summarizes key performance metrics.

| Metric | Value | Cell Line / Assay Conditions | Reference |

| Degradation | |||

| DC50 (Cyclin K) | ~1 µM | KBM7 cells, 5h treatment | [2] |

| Dmax (Cyclin K) | >90% | KBM7 cells, 5h treatment | [2] |

| Binding Affinity | |||

| Kd (this compound to CDK12-CycK) | Not reported | ||

| Kd (Ternary Complex) | Significantly enhanced by this compound | TR-FRET assay | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Quantitative Proteomics for Measuring Cyclin K Degradation

This protocol describes the use of isobaric tagging for quantitative proteomics to measure changes in protein abundance following this compound treatment.

Experimental Workflow for Quantitative Proteomics

Caption: Workflow for quantitative proteomics analysis.

Protocol:

-

Cell Culture and Treatment:

-

Culture KBM7 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Treat cells with this compound at the desired concentration (e.g., 3.5 µM) or DMSO as a vehicle control for the specified duration (e.g., 5 hours).

-

-

Cell Lysis and Protein Digestion:

-

Harvest and wash the cells with ice-cold PBS.

-

Lyse the cells in a urea-based lysis buffer (8 M urea (B33335), 50 mM Tris-HCl pH 8.5, 1 mM DTT).

-

Reduce disulfide bonds with 5 mM TCEP for 30 minutes at room temperature.

-

Alkylate cysteine residues with 10 mM iodoacetamide (B48618) for 20 minutes in the dark.

-

Dilute the lysate with 50 mM Tris-HCl pH 8.5 to a final urea concentration of less than 2 M.

-

Digest the proteins with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

-

-

Isobaric Labeling:

-

Desalt the resulting peptides using a C18 solid-phase extraction cartridge.

-

Label the peptides with tandem mass tags (TMT) according to the manufacturer's instructions.

-

Combine the labeled peptide samples in equal amounts.

-

-

LC-MS/MS Analysis:

-

Fractionate the combined peptide sample using basic reverse-phase liquid chromatography.

-

Analyze the fractions by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap).

-

-

Data Analysis:

-

Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant or Proteome Discoverer).

-

Identify peptides and proteins by searching against a human protein database.

-

Quantify the relative abundance of proteins based on the reporter ion intensities from the isobaric tags.

-

Perform statistical analysis to identify proteins that are significantly up- or downregulated upon this compound treatment.

-

In Vitro Ubiquitination Assay

This protocol describes a reconstituted in vitro system to demonstrate the this compound-dependent ubiquitination of cyclin K.

Experimental Workflow for In Vitro Ubiquitination Assay

Caption: Workflow for the in vitro ubiquitination assay.

Protocol:

-

Reagents:

-

Recombinant human E1 activating enzyme (UBE1)

-

Recombinant human E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant human ubiquitin

-

Recombinant human CDK12-cyclin K complex

-

Recombinant human DDB1-CUL4B-RBX1 (CRL4B) complex

-

This compound (dissolved in DMSO)

-

ATP solution

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following reagents in the specified order:

-

Ubiquitination reaction buffer

-

E1 enzyme (e.g., 100 nM)

-

E2 enzyme (e.g., 500 nM)

-

Ubiquitin (e.g., 10 µM)

-

CDK12-cyclin K complex (e.g., 200 nM)

-

CRL4B complex (e.g., 100 nM)

-

This compound or DMSO control (at the desired final concentration)

-

-

Initiate the reaction by adding ATP to a final concentration of 2 mM.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

-

Reaction Quenching and Analysis:

-

Stop the reaction by adding 2x Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Perform a western blot analysis using a primary antibody against cyclin K to detect the formation of higher molecular weight poly-ubiquitinated cyclin K species.

-

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation. Its mechanism as a molecular glue that hijacks the CRL4B E3 ligase to degrade cyclin K provides a powerful tool for studying the biological roles of CDK12 and CDK13 and offers a promising therapeutic strategy for cancers dependent on their activity. The detailed structural and functional data, along with the experimental protocols provided in this guide, will aid researchers in further exploring the potential of this compound and in the rational design of new and improved molecular glue degraders.

References

dCeMM4 Target Protein Selectivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

dCeMM4 is a small molecule molecular glue degrader that has demonstrated high selectivity in inducing the degradation of cyclin K. This document provides a comprehensive technical overview of the target protein selectivity of this compound, its mechanism of action, and detailed experimental protocols for its characterization. This compound mediates the formation of a ternary complex between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of cyclin K. This targeted degradation approach offers a promising therapeutic strategy, and this guide serves as a resource for researchers in the field of targeted protein degradation and drug discovery.

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality with the potential to address previously "undruggable" targets. Molecular glue degraders are small molecules that induce or stabilize the interaction between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and degradation. This compound is a molecular glue that has been identified to selectively target cyclin K for degradation.[1] Cyclin K, in complex with CDK12 and CDK13, plays a crucial role in the regulation of transcriptional elongation. The selective degradation of cyclin K presents a novel approach for modulating these processes in various disease contexts. This guide details the selectivity profile of this compound, the underlying molecular mechanism, and the experimental methodologies used to elucidate its function.

Target Protein Selectivity of this compound

Quantitative proteomic studies have been instrumental in defining the target selectivity of this compound. These experiments, primarily conducted in KBM7 and HEK293T human cell lines, have revealed a pronounced and selective degradation of cyclin K.

Proteome-Wide Selectivity

Mass spectrometry-based quantitative proteomics has demonstrated that treatment with this compound leads to a significant reduction in the abundance of cyclin K.[2] Notably, a milder destabilization of the cyclin K-associated kinases, CDK12 and CDK13, has also been observed, likely as a consequence of cyclin K degradation.[2] Importantly, no other cyclin-dependent kinases (CDKs) or cyclins were found to be significantly destabilized, highlighting the remarkable selectivity of this compound.[2]

Quantitative Degradation Data

Table 1: Quantitative Proteomics Data for this compound Treatment

| Protein | Cell Line | Treatment Concentration | Treatment Time | Log2 Fold Change vs. DMSO | Reference |

| Cyclin K | KBM7 | 3.5 µM | 5 hours | Pronounced Destabilization | |

| CDK12 | KBM7 | 3.5 µM | 5 hours | Milder Destabilization | |

| CDK13 | KBM7 | 3.5 µM | 5 hours | Milder Destabilization |

Mechanism of Action

This compound functions as a molecular glue, inducing the proximity of the CDK12-cyclin K complex to the CRL4B E3 ubiquitin ligase complex. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to cyclin K, marking it for degradation by the proteasome.

Signaling Pathway

The degradation of cyclin K initiated by this compound follows a well-defined signaling cascade.

References

The Molecular Glue dCeMM4: A Technical Guide to its Impact on Biological Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

dCeMM4 is a novel molecular glue degrader that has garnered significant interest within the scientific community for its potent and selective induction of cyclin K degradation. By hijacking the cellular ubiquitin-proteasome system, this compound effectively targets the CDK12-cyclin K complex, a critical regulator of transcriptional elongation and other key cellular processes. This targeted degradation has profound implications for several biological pathways, making this compound a valuable tool for basic research and a promising candidate for therapeutic development, particularly in oncology. This technical guide provides an in-depth overview of the biological pathways affected by this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action: Degradation of Cyclin K

This compound functions as a molecular glue, a small molecule that induces an interaction between two proteins that would not normally associate.[1][2] Specifically, this compound promotes the proximity of the CDK12-cyclin K complex to the DDB1-CUL4A-RBX1 (CRL4A) E3 ubiquitin ligase complex.[1][2] This induced proximity leads to the polyubiquitination of cyclin K, marking it for degradation by the 26S proteasome. While cyclin K is the primary target, its degradation leads to the subsequent destabilization of its catalytic partner, CDK12, and to a lesser extent, the related kinase CDK13.[3]

Figure 1: Mechanism of this compound-induced Cyclin K degradation.

Affected Signaling Pathways

The primary consequence of this compound-mediated cyclin K degradation is the functional impairment of CDK12. CDK12 is a critical regulator of transcriptional elongation through its phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II). This activity predominantly affects the expression of long genes, including many involved in the DNA Damage Response (DDR).

Disruption of Transcriptional Regulation

The CDK12-cyclin K complex is essential for the phosphorylation of Serine 2 on the heptapeptide (B1575542) repeats of the Pol II CTD. This phosphorylation event is crucial for the transition from transcriptional initiation to productive elongation. By degrading cyclin K and destabilizing CDK12, this compound effectively inhibits this process, leading to premature termination of transcription for a specific subset of genes.

Figure 2: this compound disrupts transcriptional elongation.

Impairment of the DNA Damage Response (DDR)

A significant downstream consequence of this compound-induced transcriptional dysregulation is the impairment of the DNA Damage Response (DDR) pathway. Many key DDR genes, such as BRCA1, ATM, and FANCF, are characterized by their long gene length, making their expression particularly dependent on functional CDK12. Treatment with this compound leads to a reduction in the mRNA and protein levels of these critical DDR components, sensitizing cancer cells to DNA damaging agents and PARP inhibitors.

Potential Impact on Other Pathways

While the direct impact on transcription and the DDR is well-established, the broader consequences of CDK12 inhibition by this compound are an area of active investigation. High expression of CDK12 has been linked to the promotion of several oncogenic signaling pathways, including:

-

WNT/β-catenin Pathway

-

ErbB-PI3K-AKT Pathway

-

MAPK Pathway

By downregulating CDK12 activity, this compound may exert anti-cancer effects by dampening the signaling output of these pathways. However, direct evidence and detailed mechanistic studies on the effect of this compound on these specific pathways are still emerging.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound.

Table 1: Cellular Potency of this compound

| Cell Line | Assay Type | Endpoint | Value | Reference |

| KBM7 | Viability | EC50 | 1.25 µM | |

| HCT116 | Viability | EC50 | >10 µM | |

| MOLM13 | Viability | EC50 | ~1 µM | |

| Jurkat | Viability | EC50 | ~0.5 µM |

Table 2: Protein Degradation Profile of this compound

| Cell Line | Treatment | Protein | Change in Abundance | Method | Reference |

| KBM7 | 3.5 µM this compound for 20h | Cyclin K | Significant degradation | Proteomics, Immunoblot | |

| KBM7 | 3.5 µM this compound for 20h | CDK12 | Milder destabilization | Proteomics, Immunoblot | |

| KBM7 | 3.5 µM this compound for 20h | CDK13 | Milder destabilization | Proteomics |

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound or DMSO as a vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Measure luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence readings of treated cells to the DMSO control to determine the percentage of cell viability. Calculate EC50 values using a non-linear regression curve fit.

Immunoblotting for Protein Degradation

-

Cell Lysis: Treat cells with the desired concentration of this compound for the indicated time. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against Cyclin K, CDK12, and a loading control (e.g., GAPDH or Vinculin) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Expression Proteomics

-

Sample Preparation: Treat cells with this compound or DMSO. Harvest, lyse, and digest the proteins into peptides.

-

TMT Labeling: Label the peptides with tandem mass tags (TMT) for multiplexed analysis.

-

LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze by tandem mass spectrometry.

-

Data Analysis: Identify and quantify the peptides using a proteomics software suite (e.g., MaxQuant). Determine the log2 fold change in protein abundance in this compound-treated samples relative to DMSO controls.

Figure 3: A typical workflow for quantitative proteomics.

Conclusion and Future Directions

This compound represents a powerful chemical probe for studying the biological roles of the CDK12-cyclin K complex and a promising starting point for the development of novel therapeutics. Its primary mechanism of action, the degradation of cyclin K, leads to the disruption of transcriptional regulation and impairment of the DNA damage response, highlighting a potential vulnerability in certain cancer types. Future research should focus on further elucidating the downstream signaling consequences of this compound treatment, identifying predictive biomarkers of response, and optimizing its pharmacological properties for in vivo applications. The continued exploration of this compound and other molecular glue degraders holds immense potential for expanding the druggable proteome and developing innovative treatment strategies for a range of human diseases.

References

dCeMM4-Induced Protein-Protein Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

dCeMM4 is a novel molecular glue degrader that induces the targeted degradation of cyclin K. It functions by promoting a novel protein-protein interaction between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase complex. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of cyclin K, thereby impacting transcriptional regulation and cell cycle progression. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and quantitative data on its effects.

Core Mechanism of Action

This compound acts as a molecular adhesive, facilitating the interaction between the cyclin-dependent kinase 12 (CDK12)-cyclin K complex and the Cullin-RING E3 ubiquitin ligase 4B (CRL4B) complex.[1][2] Specifically, this compound mediates the binding of the CDK12-cyclin K complex to the Damage-Specific DNA Binding Protein 1 (DDB1), a core component of the CRL4B ligase.[3][4] This ternary complex formation brings cyclin K into close proximity to the E3 ligase machinery, resulting in its polyubiquitination and subsequent degradation by the 26S proteasome. While cyclin K is the primary target for degradation, a milder and delayed destabilization of its partner kinases, CDK12 and CDK13, has also been observed.[3]

Signaling Pathway

The signaling pathway initiated by this compound leading to cyclin K degradation is a prime example of targeted protein degradation. The key steps are outlined below.

Quantitative Data

The effect of this compound on protein abundance has been quantified using expression proteomics. The following table summarizes the log2 fold change (Log2FC) in the abundance of key proteins in KBM7 cells treated with this compound.

| Protein | This compound Concentration | Treatment Duration | Log2 Fold Change (vs. DMSO) | Cell Line | Reference |

| Cyclin K (CCNK) | 3.5 µM | 20 hours | Significant Destabilization | KBM7 | |

| CDK12 | 3.5 µM | 20 hours | Milder Destabilization | KBM7 | |

| CDK13 | 3.5 µM | 20 hours | Milder Destabilization | KBM7 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Quantitative Expression Proteomics

This protocol outlines the general workflow for analyzing proteome-wide changes upon this compound treatment.

Protocol:

-

Cell Culture and Treatment: Plate KBM7 cells at an appropriate density. Treat cells with this compound (e.g., 3.5 µM) or DMSO as a vehicle control for the desired duration (e.g., 5 or 12 hours).

-

Cell Lysis and Protein Extraction: Harvest and wash the cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Digestion: Quantify the protein concentration (e.g., using a BCA assay). Reduce, alkylate, and digest the proteins into peptides using an appropriate enzyme like trypsin.

-

Isobaric Tagging: Label the peptide samples from different treatment conditions with isobaric tags (e.g., Tandem Mass Tags - TMT).

-

LC-MS/MS Analysis: Combine the labeled samples and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Process the raw data using a suitable software suite to identify and quantify peptides and proteins. Calculate the log2 fold change in protein abundance between this compound-treated and DMSO-treated samples.

Co-Immunoprecipitation (Co-IP)

This protocol is designed to validate the this compound-induced interaction between CDK12 and DDB1.

Protocol:

-

Cell Treatment: Treat cells with this compound or DMSO. To prevent degradation of the complex, a proteasome inhibitor (e.g., MG132) can be added during the last few hours of treatment.

-

Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the cell lysate to reduce non-specific binding.

-

Incubate the lysate with an antibody against the "bait" protein (e.g., anti-CDK12).

-

Add protein A/G magnetic beads to capture the antibody-protein complexes.

-

-

Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using a suitable elution buffer (e.g., Laemmli buffer).

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the expected interacting protein ("prey," e.g., anti-DDB1) and the bait protein (anti-CDK12) as a control.

Cell Viability Assay

This protocol measures the effect of this compound on cell proliferation and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 3 days).

-

Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to the wells.

-

Signal Detection: Measure the luminescence or fluorescence signal using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and calculate the EC50 value.

CRISPR/Cas9 Screen

This protocol is used to identify genes essential for the cytotoxic activity of this compound.

Protocol:

-

Library Transduction: Transduce a Cas9-expressing cell line with a genome-wide or focused sgRNA library.

-

Selection: Select for successfully transduced cells (e.g., using puromycin).

-

Drug Treatment: Treat the cell population with this compound at a concentration that inhibits growth (e.g., 4xEC50).

-

Harvesting: Harvest genomic DNA from the surviving cell population.

-

Sequencing: Amplify the sgRNA-encoding regions by PCR and perform next-generation sequencing.

-

Data Analysis: Analyze the sequencing data to identify sgRNAs that are enriched in the this compound-treated population compared to a control population. Genes targeted by these enriched sgRNAs are considered essential for this compound's mechanism of action.

Conclusion

This compound represents a powerful tool for studying targeted protein degradation and the biology of the CDK12-cyclin K complex. Its mechanism of action, involving the induced formation of a ternary complex with the CRL4B E3 ligase, highlights the potential of molecular glues in modulating protein-protein interactions for therapeutic benefit. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers investigating this compound and similar molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Rational discovery of molecular glue degraders via scalable chemical profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: dCeMM4 for Targeted Cyclin K Degradation in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction dCeMM4 is a small molecule molecular glue degrader designed for targeted protein degradation.[1][2][3][4] It operates by inducing the proximity between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase complex.[1] This induced proximity leads to the specific ubiquitination and subsequent proteasomal degradation of cyclin K, a crucial regulator of transcriptional elongation. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study the functional consequences of cyclin K degradation.

Mechanism of Action this compound functions as a molecular glue, a class of molecules that induces or stabilizes protein-protein interactions. Specifically, this compound facilitates an interaction between CDK12 (which is bound to its partner, cyclin K) and DDB1, an adaptor protein for the CUL4B E3 ubiquitin ligase. This event forms a ternary complex, positioning cyclin K for ubiquitination by the E3 ligase machinery. The polyubiquitinated cyclin K is then recognized and degraded by the proteasome. While CDK12 is essential for this interaction, it acts primarily as an adaptor and is not efficiently degraded itself.

Caption: Mechanism of action for this compound molecular glue degrader.

Quantitative Data Summary

The effective concentration of this compound varies depending on the cell line and experimental duration. The following table summarizes reported concentrations and observed effects.

| Cell Line | Concentration | Treatment Duration | Observed Effect | Reference |

| KBM7 | 3.5 µM | 20 hours | Cyclin K and CDK12 degradation. | |

| KBM7 | 3.5 µM | Not Specified | Used for cell cycle analysis by PI staining. | |

| KBM7 | 1.25 µM | 4 days (re-seeded) | Starting concentration for resistance screening (4xEC50). | |

| WT KBM7 | 3.5 µM | 3 hours | Cyclin K destabilization. | |

| MV4;11 | 12 µM | 25 days | Used for generating cells with acquired drug resistance. | |

| MDA-MB-231 | 1 µM | 5 hours | Used for label-free quantitative mass spectrometry. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol details the preparation of stock solutions for long-term storage and working solutions for cell culture experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), sterile

-

Sterile microcentrifuge tubes

-

Complete cell culture medium appropriate for the cell line

Procedure:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO.

-

Ensure the powder is completely dissolved by vortexing.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.

-

For long-term storage (up to 6 months), store aliquots at -80°C.

-

For short-term storage (up to 1 month), store aliquots at -20°C.

-

-

Working Solution Preparation:

-

On the day of the experiment, thaw a stock solution aliquot.

-

Dilute the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentration for your experiment.

-

Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) and should be consistent across all experimental conditions, including the vehicle-only control.

-

Protocol 2: Western Blot Analysis of Cyclin K Degradation

This protocol is used to qualitatively and quantitatively assess the degradation of cyclin K in cells following this compound treatment.

Materials:

-

Cells of interest

-

This compound

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, buffers, and electrophoresis system

-

PVDF membrane and transfer system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Cyclin K, anti-CDK12, anti-GAPDH/β-actin as loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in multi-well plates (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of harvest.

-

Allow cells to adhere overnight (for adherent cells).

-

Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 3, 5, or 20 hours).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing intermittently.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification and Sample Preparation:

-

Transfer the supernatant (clarified lysate) to a new tube.

-

Determine the protein concentration of each sample using a BCA assay.

-

Prepare samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

-

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary antibody (e.g., anti-Cyclin K) overnight at 4°C, diluted according to the manufacturer's recommendation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Re-probe the membrane with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Quantify band intensities using software like ImageJ to determine the relative reduction in Cyclin K levels.

-

Protocol 3: Cell Viability Assay

This protocol measures the effect of this compound on cell proliferation and viability, which is useful for determining EC50 values.

Materials:

-

Cells of interest

-

This compound

-

Complete cell culture medium

-

Sterile 96-well plates (white or clear, depending on the assay)

-

Cell viability reagent (e.g., CellTiter-Glo®, Promega G7570).

-

Luminometer or spectrophotometer

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1000 cells/well for SKW3 cells).

-

Allow cells to adhere overnight (for adherent cells).

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium. Include a vehicle-only control.

-

Add the compound dilutions to the appropriate wells.

-

Note: Assays should be performed with technical triplicates for each condition.

-

-

Incubation:

-

Incubate the plate for the desired duration (e.g., 3 days).

-

-

Viability Measurement:

-

Equilibrate the plate and the viability reagent to room temperature.

-

Add the viability reagent to each well according to the manufacturer's protocol (e.g., for CellTiter-Glo, add a volume equal to the culture medium volume).

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Normalize the data by setting the vehicle control as 100% viability.

-

Plot the results as percent viability versus the log of the this compound concentration.

-

Calculate the EC50 value using a suitable curve-fitting analysis in software like GraphPad Prism.

-

Caption: General experimental workflow for using this compound in cell culture.

References

dCeMM4 In Vitro Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

dCeMM4 is a molecular glue degrader that selectively induces the ubiquitination and subsequent proteasomal degradation of Cyclin K.[1][2][3][4] This activity is achieved by promoting the formation of a ternary complex between the CDK12-Cyclin K complex and the CRL4B E3 ubiquitin ligase.[1] The degradation of Cyclin K leads to the inhibition of CDK12/13-mediated transcription, which can be a promising therapeutic strategy in oncology. This document provides detailed protocols for the in vitro use of this compound, including its mechanism of action, key experimental procedures, and data presentation guidelines.

Mechanism of Action

This compound functions as a molecular glue, a small molecule that induces proximity between two proteins that do not normally interact. In this case, this compound facilitates the interaction between CDK12 (bound to Cyclin K) and DDB1, a component of the CUL4B E3 ubiquitin ligase complex. This induced proximity leads to the ubiquitination of Cyclin K, marking it for degradation by the proteasome. The loss of Cyclin K results in the destabilization of its binding partners, CDK12 and CDK13.

Data Presentation

Quantitative Data Summary

| Parameter | Cell Line | Value | Reference |

| Cyclin K Degradation | |||

| Concentration for near-complete degradation | KBM7 | 3.5 µM | |

| Time for near-complete degradation | KBM7 | 2 hours | |

| Cell Viability (EC50) | |||

| 3-day treatment | KBM7 | ~0.3 µM | |

| Binding Affinity | |||

| This compound-induced CDK12:cyclin K and DDB1 interaction | In vitro | Similar to dCeMM2 |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder (e.g., MedChemExpress, Cat. No.: HY-144977)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

Procedure:

-

Prepare a stock solution of this compound in DMSO. For example, to make a 10 mM stock solution, dissolve 3.37 mg of this compound (MW: 337.42 g/mol ) in 1 mL of DMSO.

-

To aid dissolution, ultrasonic treatment and warming to 60°C may be necessary.

-

Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.

Western Blot Analysis of Cyclin K Degradation

This protocol is designed to assess the dose- and time-dependent degradation of Cyclin K in cultured cells treated with this compound.

Materials:

-

Cell line of interest (e.g., KBM7)

-

Complete cell culture medium

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-Cyclin K, anti-CDK12, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed cells at an appropriate density in multi-well plates.

-

Allow cells to adhere and grow overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 3.5, 10 µM) for different time points (e.g., 2, 4, 8, 12, 24 hours). Include a DMSO-treated vehicle control.

-

-

Cell Lysis:

-

After treatment, wash cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

-

Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration for all samples.

-

Mix equal amounts of protein (20-30 µg) with 1x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Load samples onto an SDS-PAGE gel and perform electrophoresis.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-Cyclin K) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip and re-probe the membrane for CDK12 and a loading control like β-actin.

-

Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation

This protocol is to verify the this compound-induced interaction between CDK12 and DDB1.

Materials:

-

Human cancer cell line (e.g., HCT116)

-

This compound stock solution

-

Proteasome inhibitor (e.g., MG132)

-

Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease/phosphatase inhibitors)

-

Anti-CDK12 antibody and corresponding isotype control IgG

-

Protein A/G magnetic beads

-

Western blot reagents (as listed above)

Procedure:

-

Cell Treatment:

-

Culture cells to ~80% confluency.

-

Treat cells with this compound (e.g., 1-10 µM) or DMSO for 4-8 hours.

-

Add a proteasome inhibitor (e.g., 10 µM MG132) for the last 4 hours of treatment to prevent degradation of the ubiquitinated complex.

-

-

Cell Lysis:

-

Lyse cells using Co-IP Lysis Buffer and clarify the lysate by centrifugation.

-

Reserve a small aliquot of the lysate as "Input".

-

-

Immunoprecipitation:

-

Normalize the protein concentration of the clarified lysates.

-

Add 2-4 µg of anti-CDK12 antibody or isotype control IgG to the lysate.

-

Incubate for 4 hours to overnight at 4°C with rotation.

-

Add pre-washed Protein A/G magnetic beads and incubate for an additional 1-2 hours at 4°C.

-

-

Washing and Elution:

-

Wash the beads three times with ice-cold Co-IP Lysis Buffer.

-

Elute the protein complexes by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

-

Western Blot Analysis:

-

Analyze the eluted samples and the "Input" control by western blotting using antibodies against DDB1, Cyclin K, and CDK12. An increased amount of DDB1 in the CDK12 immunoprecipitate from this compound-treated cells compared to the control indicates the formation of the ternary complex.

-

Cell Viability Assay

This protocol measures the effect of this compound on cell proliferation and viability.

Materials:

-

Cell line of interest

-

96-well plates

-

This compound stock solution

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 50,000 cells/mL.

-

-

Treatment:

-

Treat cells in triplicate with a serial dilution of this compound. Include a DMSO control.

-

-

Incubation:

-

Incubate the plate for 3 days.

-

-

Measurement:

-

Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the DMSO control.

-